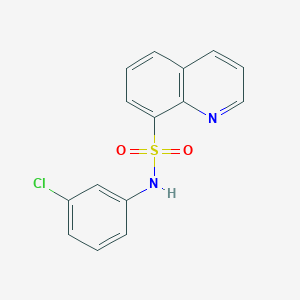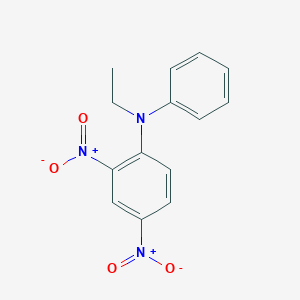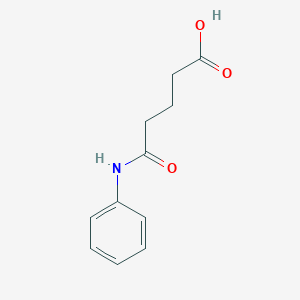
Acide glutarique
Vue d'ensemble
Description
Glutaranilic acid is a chemical compound that belongs to the class of aromatic carboxylic acids. It is an important intermediate in the synthesis of various organic compounds and is widely used in scientific research. The compound has a molecular formula of C7H5NO4 and a molecular weight of 167.12 g/mol.
Applications De Recherche Scientifique
Synthèse de l'acide glutarique
L'this compound peut être synthétisé à partir de l'acide l-glutamique via une séquence de diazotation/hydrogénation en un seul pot . Ce processus est réalisé en conditions aqueuses à l'échelle du gramme avec de bons rendements . C'est le premier exemple de désamination de l'amine primaire aliphatique via la diazotation .
Bioproduction de l'this compound
Une Escherichia coli LQ-1 modifiée métaboliquement basée sur la voie 5-aminovalérate (AMV) peut être utilisée pour la fermentation en fed-batch de l'this compound . Une nouvelle stratégie d'alimentation en source d'azote a été proposée, ce qui a considérablement amélioré la production d'this compound .
Production de polyamides et de polyesters
L'this compound est un important produit chimique de plateforme à cinq carbones utilisé pour synthétiser des polyesters et des polyamides . Ces derniers sont largement utilisés dans de nombreux domaines biochimiques tels que les biens de consommation, le textile et les industries de la chaussure .
Production de plastifiants esters et de polyols
L'this compound est utilisé dans la production de plastifiants esters et de polyols . Ces derniers sont des composants importants dans diverses applications industrielles.
Fabrication de médicaments et de produits chimiques tensioactifs
L'this compound est utilisé dans la fabrication de médicaments et de produits chimiques tensioactifs . Il joue un rôle crucial dans l'industrie pharmaceutique.
Production d'anhydride glutarique et de 1,5-pentanediol
L'this compound est également utilisé dans la production d'anhydride glutarique et de 1,5-pentanediol
Mécanisme D'action
Target of Action
Glutaranilic acid primarily targets Aspartate aminotransferase , Branched-chain-amino-acid aminotransferase , and Glutamate decarboxylase alpha . These enzymes play crucial roles in amino acid metabolism, particularly in the catabolism of lysine, hydroxylysine, and tryptophan .
Mode of Action
It is known that glutaranilic acid can interfere with the enzymatic steps involved in the conversion of certain amino acids . This interference can lead to changes in the metabolic pathways of these amino acids, affecting their normal functioning .
Biochemical Pathways
Glutaranilic acid is produced in the body during the metabolism of certain amino acids, including lysine, hydroxylysine, and tryptophan . It is generated within the brain from mitochondrial catabolism of these amino acids . Defects in this metabolic pathway can lead to a disorder called glutaric aciduria, where toxic byproducts build up and can cause severe encephalopathy .
Pharmacokinetics
It is known that glutaranilic acid accumulates in the central nervous system due to its poor efflux through the blood-brain barrier . This accumulation can have significant effects on the bioavailability of the compound and its overall impact on the body .
Result of Action
The accumulation of Glutaranilic acid in the body can lead to a variety of effects. It disrupts neurotransmission, redox homeostasis, bioenergetics, and myelination, and induces reactive astrogliosis and neuronal death . In addition, it can provoke neurodevelopmental motor delay, cognitive impairment, and convulsions .
Safety and Hazards
Orientations Futures
Glutaric acid is seeing significant growth in the pharmaceutical industry. Glutaric acid is used as an intermediate in the manufacture of a variety of pharmaceutical compounds, including antibiotics and anti-inflammatory medications . The demand for glutaric acid in the production of polymers and resins is expected to rise. Glutaric acid is used in the production of polyesters and polyamides, which are used in industries such as automotive, construction, packaging, and textiles .
Analyse Biochimique
Biochemical Properties
Glutaranilic acid plays a significant role in the degradation of L-lysine, L-hydroxylysine, and L-tryptophan . It interacts with the enzyme glutaryl-CoA dehydrogenase (GCDH), which mediates these degradation processes . The nature of these interactions involves the conversion of glutaric acid into glutaryl-CoA, a crucial step in the catabolism of certain amino acids .
Cellular Effects
The presence of Glutaranilic acid in cells can lead to the accumulation of glutaric acid (GA) and 3-hydroxyglutaric acid (3HGA) in bodily tissues, particularly in the brain . This accumulation can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Glutaranilic acid exerts its effects through its interactions with the GCDH enzyme . Variants in the gene encoding this enzyme can lead to GA1, resulting in an inability to effectively metabolize Glutaranilic acid . This can lead to changes in gene expression and potentially result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glutaranilic acid can change over time. For instance, studies have shown that patients with GA1 have increased concentrations of glutarylcarnitine (C5DC) and glutaric acid (GA) in their urine . These levels were found to be higher in patients identified via newborn screening compared to those identified via clinical diagnosis .
Metabolic Pathways
Glutaranilic acid is involved in the metabolic pathway that degrades L-lysine, L-hydroxylysine, and L-tryptophan . This process is mediated by the GCDH enzyme . Variations in this pathway can lead to changes in metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
5-anilino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10(7-4-8-11(14)15)12-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDGFGBJFZEEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279004 | |
| Record name | Glutaranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5414-99-3 | |
| Record name | Glutaranilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glutaranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of sodium acetate in the cyclodehydration of glutaranilic acids?
A1: While the provided abstract [] does not delve into the specific mechanism or the role of sodium acetate, it highlights its function in the cyclodehydration of glutaranilic acids. This suggests that sodium acetate likely acts as a base or catalyst in the reaction, facilitating the cyclization process. Further investigation into the full text of the paper would be required to elaborate on the specific mechanism and the influence of sodium acetate on the reaction kinetics and yield.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




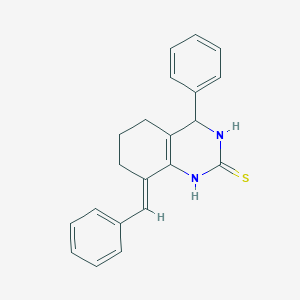
![6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol](/img/structure/B182871.png)
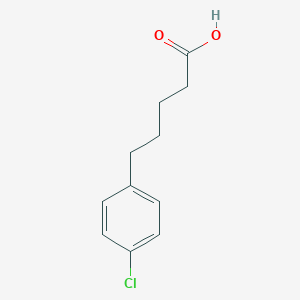
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline](/img/structure/B182873.png)

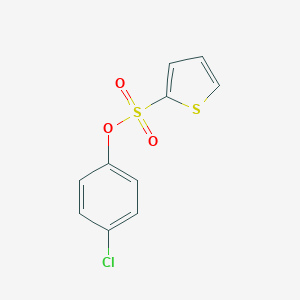

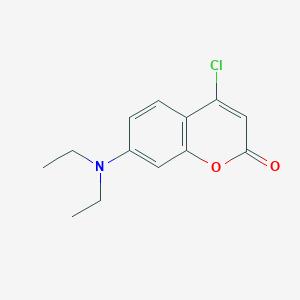
![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)
